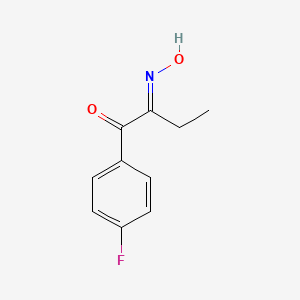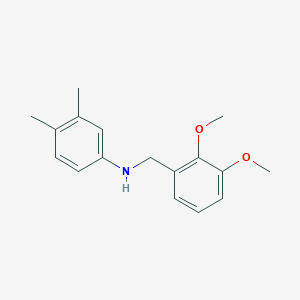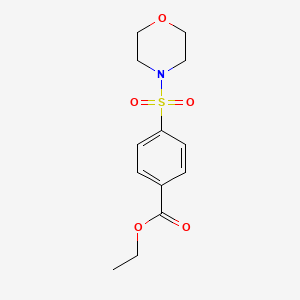
1-(4-fluorophenyl)-1,2-butanedione 2-oxime
Overview
Description
1-(4-fluorophenyl)-1,2-butanedione 2-oxime is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.06955672 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anticholinesterase Activity and Toxicity
Oximes, including 1-(4-fluorophenyl)-1,2-butanedione 2-oxime derivatives, are significant in the treatment of organophosphate nerve agent poisoning. These compounds can react with nerve agents to form phosphonylated oximes, which may be equally toxic. Studies on a series of phosphonylated 2-butanone and 2,3-butanedione monoximes revealed that these derivatives are significantly less toxic than their parent nerve agents. Their potencies as inhibitors of acetylcholinesterase in mouse embryo neuron cultures correlated with their in vivo toxicities, indicating their potential as a model to study this class of compounds (Sawyer et al., 1991).
2. Synthesis and Chemical Reactivity
The synthesis and structure of some phosphonylated oximes related to organophosphate nerve agents were investigated. The reactions of phosphonochloridate analogues of nerve agents with oximes like 2-butanone oxime and 2,3-butanedione monoxime were examined, revealing the formation of O-(O-alkyl phosphonyl)oximes under controlled conditions. These studies are crucial for understanding the chemical reactivity and potential applications in decontamination of chemical warfare agents (Boulet & Hansen, 1991).
3. Electrophilic Reactivity in Friedel−Crafts Reactions
Research on 1,2-dicarbonyl compounds like 2,3-butanedione has shown their reactivity with benzene in the presence of strong acids, forming gem-diphenylated ketones. The monoxime derivatives of 1,2-diones reacted with benzene in the acid, allowing discrimination of monophenylated and diphenylated oximes. This study helps in understanding the electrophilic reactivity and potential applications in organic synthesis (Ohwada et al., 1996).
4. Photopolymerization and Photosensitizers
Research on 1,2-diketones like 2,3-butanedione as photosensitizers for dental resin composites has shown their effectiveness in improving the physical properties of the resin. This study expands the potential use of these compounds in the field of dentistry and material science, offering alternatives to traditional photosensitizers like camphorquinone (Sun & Chae, 2000).
5. Analytical Applications
1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone has been used for the simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. Its color reactions with these metals in sodium acetate-acetic acid buffer medium demonstrate its potential as an analytical reagent in food safety and quality control (Reddy et al., 2003).
Properties
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyiminobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-9(12-14)10(13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXNRAIKYYDHR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)

![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
